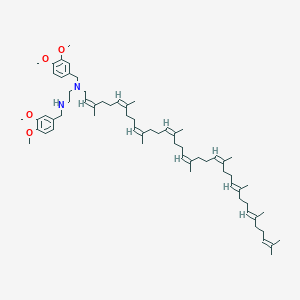
Sdb-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sdb-ethylenediamine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Wirkmechanismus
The mechanism of action of Sdb-ethylenediamine is related to its fluorescence properties. When exposed to certain analytes, Sdb-ethylenediamine undergoes a change in fluorescence intensity or wavelength. This change can be measured and used to detect the presence of the analyte.
Biochemische Und Physiologische Effekte
Sdb-ethylenediamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic, making it a safe compound to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sdb-ethylenediamine in laboratory experiments is its excellent fluorescence properties. It can be used to detect and measure various analytes, making it a useful tool in many scientific fields. However, one of the limitations of using Sdb-ethylenediamine is its relatively high cost compared to other fluorescent compounds.
Zukünftige Richtungen
There are several future directions for research on Sdb-ethylenediamine. One potential area of research is in the development of new fluorescence-based sensors using Sdb-ethylenediamine. Another area of research is in the study of its biochemical and physiological effects. Further research is needed to fully understand the potential applications of Sdb-ethylenediamine in scientific research.
Conclusion:
In conclusion, Sdb-ethylenediamine is a unique chemical compound that has gained significant attention in scientific research. Its excellent fluorescence properties make it a useful tool in many scientific fields, and its potential applications are still being explored. Further research is needed to fully understand the potential of Sdb-ethylenediamine in scientific research.
Synthesemethoden
Sdb-ethylenediamine is synthesized through a reaction between ethylenediamine and sodium bisulfite. This reaction results in the formation of Sdb-ethylenediamine as a white powder. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Sdb-ethylenediamine has been extensively studied for its potential applications in scientific research. One of the most significant applications is in the field of fluorescence sensing. Sdb-ethylenediamine has been shown to have excellent fluorescence properties, making it a useful tool for detecting and measuring various analytes.
Eigenschaften
CAS-Nummer |
103190-36-9 |
|---|---|
Produktname |
Sdb-ethylenediamine |
Molekularformel |
C65H100N2O4 |
Molekulargewicht |
973.5 g/mol |
IUPAC-Name |
N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C65H100N2O4/c1-51(2)23-15-24-52(3)25-16-26-53(4)27-17-28-54(5)29-18-30-55(6)31-19-32-56(7)33-20-34-57(8)35-21-36-58(9)37-22-38-59(10)43-45-67(50-61-40-42-63(69-12)65(48-61)71-14)46-44-66-49-60-39-41-62(68-11)64(47-60)70-13/h23,25,27,29,31,33,35,37,39-43,47-48,66H,15-22,24,26,28,30,32,34,36,38,44-46,49-50H2,1-14H3/b52-25+,53-27+,54-29-,55-31-,56-33-,57-35-,58-37-,59-43- |
InChI-Schlüssel |
RFCLMDXUHUITAX-NIVWQRAISA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)C)C)C)C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)C)C)C)C)C)C)C)C)C |
Synonyme |
N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine SDB-ethylenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



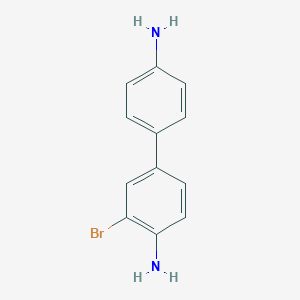


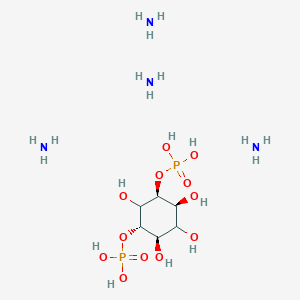
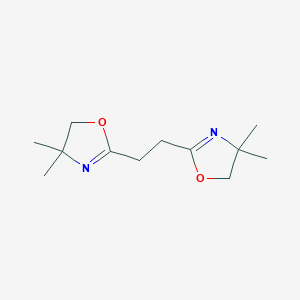



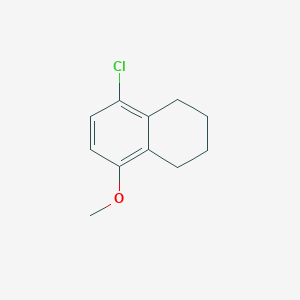

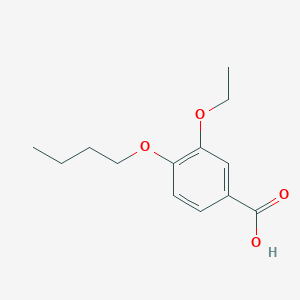
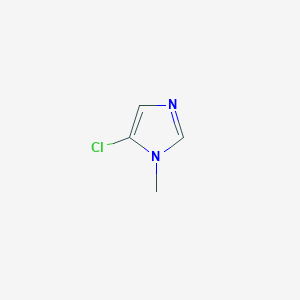
![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)